molecular formula C17H29N5 B8738993 N-Dodecyl-1H-adenine CAS No. 88166-55-6

N-Dodecyl-1H-adenine

Cat. No.: B8738993
CAS No.: 88166-55-6
M. Wt: 303.4 g/mol
InChI Key: SBEOUENSMWBHFN-UHFFFAOYSA-N
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Description

Contextualization within Adenine (B156593) Derivatives in Advanced Materials and Biological Systems

Adenine derivatives are ubiquitous and play pivotal roles in biological systems, forming the backbone of genetic material (DNA and RNA), energy currency (ATP), and various enzyme cofactors (e.g., NAD, FAD) academie-sciences.frresearchgate.netmdpi.comnumberanalytics.com. Their inherent propensity for hydrogen bonding and π–π interactions, coupled with versatile coordination behavior, makes them attractive scaffolds for chemical modifications rsc.org.

Functionalized adenine derivatives have been extensively explored for their utility in advanced materials. These modifications enable the construction of diverse architectures, including metal-mediated discrete complexes, coordination polymers, and purine-capped nanoparticles rsc.org. Such materials find applications in areas ranging from gas and solvent adsorption to bioimaging agents and anticancer metallodrugs rsc.org. For instance, modified adenine derivatives have shown potential in developing regenerable antibacterial surfaces, preventing bacterial adhesion to biomaterials researchgate.net. N-Dodecyl-1H-adenine, with its lipophilic dodecyl chain, exemplifies how the introduction of an alkyl group can alter the properties of adenine, potentially enabling its incorporation into lipid-like structures or facilitating interactions with hydrophobic environments within materials or biological membranes.

Overview of Alkylated Nucleobases in Fundamental Research

Alkylation of nucleobases is a significant area of fundamental research, particularly concerning DNA and RNA modifications. Alkyl groups can react with various sites on nucleobases, including N3 and N7 of adenine, O6 and N7 of guanine, N3, O2, and N4 of cytosine, and N3, O2, and O4 of thymine (B56734), as well as the phosphate (B84403) backbone pnas.org. The specific location of the alkyl group on the nucleobase can profoundly influence its biological consequences, affecting processes such as transcriptional stalling, lesion bypass, and mutagenesis pnas.org.

Recent advancements in chemical biology have focused on developing methods for site-specific N-alkylation of nucleobase amines within oligonucleotides. For example, DNAzymes have been identified that can site-specifically N-alkylate the exocyclic nucleobase amines of cytidine, guanosine (B1672433), and adenosine (B11128) in DNA substrates through reductive amination nih.govresearchgate.netoup.com. These findings expand the scope of DNAzyme catalysis and are valuable for fundamental biochemical and biophysical investigations of nucleic acids, allowing for practical covalent modification and labeling of DNA and RNA substrates nih.govresearchgate.netoup.com. This compound, being an N-alkylated adenine, fits within this research context, providing a model to study the structural and functional implications of such modifications, especially when the alkyl chain is extended and contributes to amphiphilicity.

Significance of Amphiphilic Nucleobase Analogues in Self-Assembly Phenomena

Self-assembly is a spontaneous process where individual components organize into well-defined structures, primarily driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, electrostatic forces, and π–π stacking mdpi.comnih.gov. This phenomenon is prevalent in natural systems, such as the formation of cell membranes, and is widely exploited in the design of advanced materials and drug delivery systems mdpi.comnih.gov.

Amphiphilic compounds, possessing both hydrophobic and hydrophilic regions, are particularly adept at self-assembling in aqueous solutions, forming nanoscale aggregates like micelles, liposomes, and vesicles, where hydrophobic regions are sequestered from the aqueous environment mdpi.comnih.gov. Nucleobases, including adenine, are crucial components in molecular self-assembling systems, with their interactions (e.g., A:T or G:C base pairing) driving hierarchical organization nih.govnih.govacs.org.

Amphiphilic nucleobase-containing polymers are an emerging class of building blocks for the self-assembly of nano-objects, with promising applications in nanomedicine and biology researchgate.netmdpi.com. The dodecyl chain in this compound provides the necessary hydrophobic component, while the adenine moiety offers hydrogen bonding capabilities, enabling the compound to self-assemble into various supramolecular structures. Research on dodecyl-containing oligonucleotides, for instance, has shown their ability to form complexes and supramolecular associates with serum albumin, highlighting their potential as components in designed self-assembling systems for molecular biology and biomedicine nih.gov. The amphiphilic nature of this compound thus positions it as a key analogue for investigating how hydrophobic interactions, combined with specific nucleobase recognition, can dictate the formation of complex supramolecular architectures.

Compound Names and PubChem CIDs

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88166-55-6

Molecular Formula

C17H29N5

Molecular Weight

303.4 g/mol

IUPAC Name

N-dodecyl-7H-purin-6-amine

InChI

InChI=1S/C17H29N5/c1-2-3-4-5-6-7-8-9-10-11-12-18-16-15-17(20-13-19-15)22-14-21-16/h13-14H,2-12H2,1H3,(H2,18,19,20,21,22)

InChI Key

SBEOUENSMWBHFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC1=NC=NC2=C1NC=N2

Origin of Product

United States

Supramolecular Self Assembly of N Dodecyl 1h Adenine

Formation of Self-Assembled Structures

The amphiphilic nature of N-dodecyl-1H-adenine, possessing both a hydrophobic dodecyl chain and a hydrophilic adenine (B156593) headgroup, enables it to self-assemble into various morphologies in aqueous environments. These structures are influenced by factors such as concentration, pH, and temperature nih.govresearchgate.net.

Micellar aggregation is a fundamental self-assembly phenomenon for amphiphilic molecules like this compound. In aqueous solutions, surfactant molecules, including those with dodecyl chains, tend to form micelles above a certain concentration known as the critical micelle concentration (CMC) umcs.plrug.nl. The interior of these micelles is composed of the aggregated hydrocarbon chains, forming an "oil-drop" like core, while the polar headgroups face the aqueous exterior researchgate.net.

Studies on similar dodecyl-containing amphiphiles, such as N-dodecyl-1,ω-diaminoalkanes, have shown transitions from spherical micelles to wormlike micelles and then to vesicles as pH conditions change from acidic to basic nih.gov. The morphology of these aggregates can also be influenced by temperature and the presence of salts nih.gov. For instance, a temperature increase can induce wormlike micelles to transform into vesicles nih.gov.

The formation of micelles is driven by the reduction of free energy in the system, primarily by removing hydrophobic groups from contact with water umcs.pl. Below the CMC, surfactant molecules exist as monomers. As concentration increases, they begin to form oligomers (premicelles) even before reaching the CMC, which then grow into micelles researchgate.netnih.gov.

Vesicles are another significant self-assembled structure formed by amphiphilic molecules, characterized by a bilayer membrane that encloses an aqueous core acs.org. For this compound and similar amphiphiles, vesicle formation often occurs through a micelle-to-vesicle transition (MVT) nih.gov.

In the context of N-dodecyl-1,ω-diaminoalkanes, which share the dodecyl chain with this compound, vesicles can form spontaneously and exhibit a unilamellar structure with an approximate size of 80 nm researchgate.net. The thickness of the vesicle bilayer can be less than twice the length of the individual molecules, suggesting an interdigitated structure of the alkyl chains within the bilayer researchgate.net. This interdigitation can influence the stability and properties of the vesicles.

The transition from micelles to vesicles can be influenced by various factors, including pH, temperature, and the mixing ratio of surfactant molecules nih.govacs.org. For example, in certain systems, an increase in temperature can lead to a transition from helical fibrils to vesicles acs.org.

Beyond micelles and vesicles, this compound and related nucleobase derivatives can form more complex, higher-order supramolecular architectures, including fibrillar structures. These structures are often stabilized by a combination of non-covalent interactions, such as hydrogen bonding and π-π stacking, in addition to hydrophobic interactions acs.orgresearchgate.net.

For instance, adenine-containing units in polymers have been shown to self-assemble into needle-like microstructures researchgate.net. The self-assembly of nucleobase-functionalized polymers can lead to diverse nanostructures, such as spherical nanoparticles, spindle-like structures, or short rod-like morphologies, depending on the specific base pair interactions (e.g., adenine:thymine) and the rigidity of the polymer backbone acs.org.

Higher-order networks of cross-linked fibrillar assemblies can also be observed, which are consistent with hydrogel formation acs.org. These self-assembled structures can form long individual fibers that may laterally associate into bifurcating bundles acs.org.

This compound and similar low-molecular-weight amphiphiles can act as supramolecular gelators, forming hydrogels in aqueous environments. Hydrogels are three-dimensional supramolecular networks that encapsulate a large amount of water acs.orgmdpi.comitu.edu.tr. The formation of these gels is typically driven by non-covalent interactions, leading to the formation of a solid-like fibrillar network within a liquid-like solvent phase whiterose.ac.uk.

For example, a zwitterionic hydrogelator, sodium N-(n-dodecyl-2-aminoethanoyl)-L-valinate, which contains a dodecyl chain, can form supramolecular hydrogels with a low critical gelation concentration acs.org. These hydrogels can exhibit thermoreversible properties and sensitivity to pH changes acs.org.

The mechanical properties of hydrogels, such as elastic modulus, are closely related to their formation conditions and the network structure itu.edu.tr. Rheological analysis is a common technique used to characterize the viscoelastic properties and monitor the gelation process of hydrogels beilstein-journals.orgtainstruments.com.

Driving Forces and Mechanisms of Self-Assembly

The self-assembly of this compound into various supramolecular structures is governed by a delicate balance of non-covalent interactions.

Hydrophobic interactions are a primary driving force for the self-assembly of amphiphilic molecules like this compound in aqueous solutions tu-chemnitz.denih.gov. The dodecyl chain, being a long hydrocarbon chain, is inherently hydrophobic. In water, these hydrophobic chains tend to aggregate to minimize their unfavorable contact with water molecules, thereby reducing the free energy of the system umcs.plresearchgate.net. This phenomenon is often described as the "hydrophobic effect" umcs.pl.

The aggregation of the dodecyl chains forms the core of micelles and the interior of vesicle bilayers researchgate.net. The strength of the hydrophobic interaction is directly related to the length of the alkyl chain; longer chains lead to stronger hydrophobic interactions and lower critical micelle concentrations rug.nlresearchgate.net.

Table 1: Summary of Self-Assembled Structures and Their Characteristics

Structure TypeKey Morphologies/FeaturesInfluencing FactorsCharacterization Techniques
MicellesSpherical, WormlikeConcentration (CMC), pH, Temperature, SaltLight scattering, Viscosity, Cryo-TEM, 1H NMR, Self-diffusion experiments
VesiclesUnilamellar, Bilayer sheetspH, Temperature, Surfactant mixing ratioCryo-TEM, Light scattering, Viscosity, Rheology
Fibrillar & Higher-OrderNeedle-like, Rod-like, BundlesNucleobase stacking, Hydrogen bonding, Solvent polarityAFM, SAXS, WAXD, TEM
Hydrogels3D Supramolecular NetworksConcentration, pH, Temperature, Non-covalent interactionsRheometry, Swelling ratio, Visual inspection

Hydrogen Bonding Networks Involving the Adenine Moietynih.govuni-muenchen.dersc.org

Hydrogen bonding plays a pivotal role in the supramolecular self-assembly of this compound, primarily through the adenine moiety. Adenine, a fundamental nucleobase, possesses multiple hydrogen bond donor (N-H) and acceptor (N) sites, enabling the formation of intricate hydrogen bonding networks wikipedia.orgmdpi.com. In the context of this compound, these interactions are crucial for directing the specific arrangement of molecules within aggregates.

Studies on dodecyl derivatives of nucleobases, including adenine, reveal the formation of hydrogen-bonded molecular pairs and more extensive multiple hydrogen-bonded networks across different physical states, such as liquid, supercooled, and cold-crystallized phases rsc.orgrsc.org. The adenine unit can engage in canonical Watson-Crick type pairing, as well as non-canonical interactions like Hoogsteen or reverse Hoogsteen hydrogen bonds, contributing to the diversity of self-assembled structures rsc.orgwikipedia.org. The stability of adenine dimers, for instance, is significantly influenced by N-H⋯N hydrogen bonds rsc.org. Furthermore, a hydrophobic microenvironment, often created by the aggregation of the dodecyl chains, can enhance the strength of these intermolecular hydrogen bonds, thereby stabilizing the assembled structures acs.org.

π-Stacking Interactions in Supramolecular Architecturesnih.govrsc.org

Beyond hydrogen bonding, π-stacking interactions are critical non-covalent forces that contribute significantly to the stability and morphology of supramolecular architectures formed by this compound. The planar aromatic purine (B94841) ring of the adenine moiety is inherently capable of engaging in these attractive interactions, where aromatic rings stack face-to-face or in parallel-displaced geometries proquest.comresearchgate.netfrontiersin.org.

In nucleobase-functionalized systems, including those with dodecyl chains, π-stacking interactions, alongside complementary hydrogen bonding, are principal determinants of self-assembly researchgate.net. These interactions contribute to the formation of ordered structures, such as needle-like microstructures observed in adenine-containing polymers researchgate.net. The interplay between hydrogen bonding and π-stacking interactions provides a robust framework for the hierarchical organization of this compound molecules, leading to the formation of stable aggregates acs.orgpku.edu.cn. The strength and nature of these π-π interactions are influenced by factors such as the chemical environment and the specific arrangement of the aromatic rings escholarship.org.

Electrostatic and Ionic Interactions in Aggregate Stabilitynih.govwikipedia.orgmdpi.com

While hydrogen bonding and π-stacking are primary drivers for nucleobase self-assembly, electrostatic and ionic interactions also play a substantial role in modulating the stability and morphology of this compound aggregates. The adenine moiety can undergo protonation or deprotonation depending on the pH of the solution, introducing a charge that can lead to electrostatic repulsions or attractions.

Factors Influencing Self-Assembly Thermodynamics and Kinetics

The thermodynamics and kinetics of this compound self-assembly are highly sensitive to external environmental factors, allowing for tunable control over aggregate formation and stability.

Temperature-Dependent Transitions in Aggregatesbiorxiv.orgresearchgate.netnih.govmdpi.com

Temperature is a crucial factor influencing the self-assembly of this compound and similar amphiphilic systems. Changes in temperature can induce significant transitions in the morphology and stability of aggregates. For instance, related N-dodecyl-1, ω-diaminoalkanes have been shown to undergo micelle-to-vesicle transitions upon heating, indicating a temperature-dependent reorganization of the self-assembled structures nih.gov.

For dodecyl derivatives of nucleobases, temperature-controlled infrared spectroscopy has revealed temperature-dependent changes in hydrogen bonding and molecular aggregation states, transitioning from hydrogen-bonded molecular pairs in high-temperature liquid states to multiple hydrogen-bonded networks in supercooled states rsc.orgrsc.org. Generally, the rate of aggregation can increase as temperature decreases, reflecting the exothermic nature of many self-assembly processes driven by hydrophobic effects and hydrogen bond formation lu.se. Thermal transitions in such aggregates can be precisely characterized using techniques like differential scanning calorimetry (DSC) and various spectroscopic methods nih.gov.

pH Sensitivity of Supramolecular Structures and Transitionsbiorxiv.orgnih.govnih.govdlr.de

The pH of the solution profoundly affects the self-assembly behavior of this compound, primarily due to the pH-dependent protonation and deprotonation states of the adenine moiety. Adenine contains nitrogen atoms that can be protonated at lower pH values, thereby introducing positive charges to the headgroup. This change in charge state significantly alters the hydrophilic-lipophilic balance of the amphiphile and influences intermolecular interactions.

For pH-sensitive amphiphiles, including those with dodecyl chains, aggregate transitions (e.g., from spherical micelles to vesicles) have been observed as pH is gradually varied nih.gov. The reversible protonation or deprotonation of basic groups, like those in adenine, directly impacts the solubility of the self-assembling molecules and the strength of intermolecular hydrogen bonds, leading to the formation or dissolution of supramolecular structures nih.govacs.org. The association constant of nucleobase interactions can be specifically tuned by adjusting the pH of the environment, offering a mechanism for controlling the self-assembly process acs.org.

Influence of Ionic Strength and Counterion Effects on Assemblybiorxiv.orgwikipedia.org

Ionic strength and the presence of specific counterions are significant environmental factors that influence the self-assembly of this compound. The concentration of ions in the solution can modulate electrostatic interactions between molecules and aggregates, thereby affecting their stability and aggregation behavior.

Increased ionic strength can screen electrostatic repulsions between charged groups (if the adenine moiety is protonated or deprotonated), potentially promoting aggregation by reducing repulsive forces and allowing other attractive forces like hydrophobic interactions and π-stacking to dominate acs.orgresearchgate.net. Conversely, very high ionic strength might also disrupt ordered structures by competing for hydrogen bonding sites or altering solvent properties. Studies on other amphiphilic systems have shown that the presence and type of counterions can dictate the formation of mesophases and influence the self-assembly process osti.gov. The "salting-out" effect, where increased ion concentration reduces the solubility of amphiphiles, can facilitate phase separation and aggregation researchgate.net. The specific interactions of counterions with the charged or polar surfaces of the aggregates can also influence their stability and morphology nih.govmdpi.com.

Interactions of N Dodecyl 1h Adenine with Biological Macromolecules and Biomimetic Systems

Nucleic Acid Interactions and Recognition

The interaction of small molecules with nucleic acids is fundamental to various biological processes and is a key area of interest for therapeutic development. N-Dodecyl-1H-adenine, with its distinct structural features, is poised to exhibit a range of binding modes with DNA and RNA.

Mechanisms of DNA Binding: Intercalation versus Groove Binding

DNA binding by small molecules typically involves non-covalent interactions, including intercalation, groove binding (major or minor), and electrostatic interactions with the negatively charged sugar-phosphate backbone. Intercalation is characterized by the insertion of a planar aromatic molecule between adjacent base pairs, often leading to unwinding and lengthening of the DNA helix. Groove binding, conversely, involves the molecule fitting into the minor or major grooves of the DNA, stabilized by interactions such as hydrogen bonds and van der Waals forces. Minor groove binders frequently exhibit a preference for adenine-thymine (A-T) rich sequences, a characteristic attributed to the narrower dimensions of these regions.

Given the planar aromatic system of the adenine (B156593) moiety in this compound, it theoretically possesses the structural prerequisites for intercalation. However, the substantial hydrophobic dodecyl chain could influence the preferred binding mode, potentially favoring interactions within the hydrophobic confines of DNA grooves or influencing the accessibility for full intercalation. Research suggests that the binding of some small aromatic compounds to DNA can initiate with minor groove binding before transitioning to an intercalative mode. While direct, specific studies detailing the precise binding mechanism of this compound are not widely available in the provided literature, the adenine component implies a capacity for specific hydrogen bonding interactions with complementary bases within the DNA structure, which would contribute to a groove-binding mechanism.

Specificity and Selectivity in DNA/RNA Interaction Profiles

The specificity and selectivity of nucleic acid interactions are governed by factors such as sequence preference, structural complementarity, and the intricate interplay of non-covalent forces. Molecules can display preferential binding to specific DNA or RNA sequences (e.g., A-T rich or G-C rich) or to particular nucleic acid conformations (e.g., B-DNA, A-RNA, triplexes, or quadruplexes).

Although direct experimental data on the precise sequence specificity of this compound is not explicitly detailed in the provided search results, the adenine moiety itself is an intrinsic component of DNA and RNA, participating in specific Watson-Crick A:T (or A:U) base pairing through hydrogen bonding. This inherent recognition capability of adenine suggests that this compound could exhibit a degree of sequence preference, possibly for regions where its adenine can form favorable interactions. Studies on related nucleobase-functionalized molecules indicate that the strength and selectivity of nucleobase interactions can be modulated by factors such as the nature of the hydrogen-bonding unit, solvent polarity, temperature, pH, and the number, sequence, and position of the nucleobases present in the system. The hydrophobic dodecyl chain could further refine this selectivity by providing additional stabilizing interactions within specific structural contexts of the nucleic acid.

This compound Mediated DNA Condensation

DNA condensation is a biological and physicochemical process where DNA molecules are compacted into highly ordered, dense structures. This phenomenon is crucial for DNA packaging in living organisms and is actively explored in non-viral gene delivery systems.

Research involving N-dodecylated chitosan (B1678972), a polymer chemically modified with dodecyl chains, provides compelling evidence for its ability to induce DNA condensation. When N-dodecylated chitosan is combined with DNA, it forms a polyelectrolyte complex (PEC). Atomic Force Microscopy (AFM) analyses reveal that this complex adopts a globule-like structure, typically comprising 40–115 DNA molecules. This condensation is primarily attributed to electrostatic interactions between the cationic chitosan backbone and the anionic DNA, with the hydrophobic dodecyl groups likely playing a significant role in stabilizing the resulting condensed structure. Furthermore, the incorporation of dodecylated chitosan has been shown to enhance the thermal stability of the DNA within the complex.

Given the shared dodecyl moiety, it is plausible that this compound, particularly at concentrations that promote self-assembly or aggregation, could contribute to DNA condensation. This could occur through a combination of electrostatic interactions (if the adenine or other parts of the molecule are protonated or interact with the phosphate (B84403) backbone) and hydrophobic interactions involving the dodecyl chain, leading to the formation of compact DNA structures.

Thermodynamic and Kinetic Aspects of Nucleic Acid Complexation

Understanding the thermodynamic and kinetic profiles of nucleic acid complexation is essential for elucidating the stability and dynamic behavior of molecular interactions. Thermodynamics describe the energetic driving forces, including changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), while kinetics describe the rates of association and dissociation.

While specific thermodynamic and kinetic parameters for the direct interaction of this compound with nucleic acids are not extensively detailed in the provided search results, general principles of nucleic acid binding apply. Nucleic acid complexation is governed by a delicate balance of hydrogen bonding, base stacking interactions, and electrostatic forces. For instance, the disruption of a single base pair in a DNA-RNA hybrid is primarily an enthalpy-driven process, resulting from the breaking of base-stacking and hydrogen bonds. Conversely, the formation of a single base pair is largely associated with an entropy loss, stemming from conformational restrictions and solvent effects.

For N-dodecylated chitosan, the formation of a polyelectrolyte complex with DNA leads to an observable increase in the thermal stability of the DNA. This enhanced stability signifies a thermodynamically favorable interaction, implying a reduction in the free energy of the complex compared to free DNA. Such favorability is likely driven by a combination of favorable enthalpy changes (e.g., through the formation of hydrogen bonds and hydrophobic interactions) and/or entropic gains (e.g., the release of ordered water molecules upon the binding of the hydrophobic dodecyl chain to the DNA surface).

Impact on Nucleic Acid Conformation and Stability

As previously mentioned, the incorporation of N-dodecylated chitosan has been shown to enhance the thermal stability of DNA. This increased stability suggests that the complexation renders the DNA less susceptible to thermal denaturation. Such stabilization is often indicative of the reinforcement of existing DNA structures or the induction of more compact and stable conformations. DNA condensation, as mediated by agents like N-dodecylated chitosan, directly impacts the higher-order conformation of DNA, leading to the formation of dense, globule-like structures. The adenine moiety of this compound, being a natural purine (B94841) base, could potentially integrate into the nucleic acid structure, influencing local base stacking and hydrogen bonding patterns. Simultaneously, the hydrophobic interactions of the dodecyl chain could further stabilize these altered conformations or drive the formation of more compact structures.

Lipid Membrane Interactions and Biomimetic Systems

Lipid membranes serve as the fundamental structural and functional barriers of living cells and organelles. Their interactions with small molecules are critical for numerous cellular processes, including nutrient uptake, signal transduction, and drug transport. Biomimetic systems, such as giant unilamellar vesicles (GUVs) and supported lipid bilayers, are invaluable tools for studying these interactions in a controlled and simplified environment.

The dodecyl chain is a common structural motif found in various detergents, such as n-dodecyl-β-D-maltoside (DDM), which are extensively used in biochemistry to solubilize and stabilize integral membrane proteins by forming micelles around them. This widespread application of dodecyl-containing detergents underscores the strong affinity of dodecyl chains for hydrophobic membrane environments. The interaction of this compound with lipid membranes could involve several mechanisms:

Insertion into the Lipid Bilayer : The dodecyl chain would readily partition into the hydrophobic core of the membrane, potentially altering membrane properties such as fluidity or thickness.

Surface Interactions : The adenine headgroup could engage in interactions with lipid headgroups or water molecules at the membrane interface through hydrogen bonding or electrostatic forces.

Self-assembly and Membrane Disruption : At higher concentrations, this compound might self-assemble into micelles or other supramolecular aggregates. These aggregates could then interact with or potentially disrupt lipid membranes, similar to the action of detergents.

These types of interactions are crucial for understanding the potential behavior of this compound in biological contexts, such as its ability to traverse cellular membranes or its utility in the design of drug delivery systems that utilize lipid-based carriers. Biomimetic lipid membranes offer a versatile platform to systematically investigate these complex interactions, allowing for precise control over variables like lipid composition, membrane tension, and other physicochemical parameters.

Incorporation into Supported Lipid Bilayers

The amphiphilic nature of this compound suggests its capacity for incorporation into supported lipid bilayers (SLBs), which serve as versatile platforms for mimicking cellular membranes. The incorporation of amphiphilic molecules into lipid bilayers typically involves their insertion into the lipid matrix, driven by hydrophobic interactions of the alkyl chain with the membrane's core and hydrophilic interactions of the headgroup with the aqueous interface.

General mechanisms of surfactant incorporation into SLBs have been observed, where molecules like sodium dodecyl sulfate (B86663) (SDS) can rapidly adsorb and insert into the lipid layers, leading to solubilization at higher concentrations rsc.orgresearchgate.net. Nonionic surfactants, such as octaethyleneglycol monododecyl ether (C12EO8), have also been shown to gradually disturb SLB morphology upon incorporation rsc.org. While specific studies detailing the incorporation of this compound into SLBs are not extensively documented in the provided context, the principles observed for other dodecyl-containing amphiphiles and nucleolipids are relevant. For instance, nucleolipids, which are hybrid biomacromolecules composed of a lipidic residue covalently linked to a nucleic acid strand, have been successfully intercalated into phospholipid bilayers of liposomes, forming well-defined vesicular structures mdpi.com. This intercalation is evidenced by characteristic spectroscopic signals, such as UV-Vis absorption at 260 nm for nucleic acids mdpi.com. The lipid-mimetic residue of such nucleolipids facilitates their integration into the hydrophobic core of the bilayer, while the nucleobase moiety interacts with the aqueous or interfacial regions.

Modulation of Membrane Structure and Dynamics

This compound, as an amphiphilic molecule, is expected to modulate the structure and dynamics of lipid membranes upon incorporation. The insertion of amphiphiles can alter various physical properties of the membrane, including fluidity, thickness, and packing density.

Nucleolipid-Doped Liposome Formation and Characterization

The incorporation of nucleolipids like this compound into liposomes allows for the formation of nucleolipid-doped liposomes, which possess distinct properties compared to plain lipid vesicles. These modified liposomes are characterized using various biophysical techniques to understand their structural features and stability.

The successful formation of liposomes doped with nucleolipids has been demonstrated, where the nucleolipid is intercalated into the phospholipid bilayer mdpi.com. Characterization often involves techniques such as dynamic light scattering (DLS) and electrophoretic light scattering (ELS) to determine size and zeta potential, respectively mdpi.comnih.govmalvernpanalytical.com. For example, vesicular spherical nucleic acids (SNAs) formed by intercalating a nucleolipid into DPPC/Chol liposomes were found to be smaller in size and more negatively charged compared to plain liposomes mdpi.com.

Another example involves cationic liposomes doped with the anionic nucleolipid 1,2-dipalmitoyl-sn-glycero-3-cytidine diphosphate (B83284) (DP-Cyt). The incorporation of DP-Cyt significantly enhanced the DNA binding capacity of these liposomes, and changes in zeta potential were observed as a function of the incorporated nucleolipid content nih.gov. These studies highlight that the type and concentration of the incorporated nucleolipid can profoundly influence the electrokinetic characteristics and interaction capabilities of the liposomes.

Interactions with Phospholipid Vesicles and Detergent Effects

This compound, with its dodecyl chain, shares structural similarities with certain detergents and thus may exhibit detergent-like effects on phospholipid vesicles. Detergents interact with lipid bilayers in a multi-stage process, leading to membrane solubilization at sufficient concentrations.

The mechanism of detergent solubilization of lipid bilayers typically involves the rapid penetration of detergent monomers into the outer monolayer, followed by trans-membrane equilibration. As detergents saturate the bilayer, the membrane becomes permeabilized, eventually transitioning into mixed micelles researchgate.net. For instance, sodium dodecyl sulfate (SDS) causes biphasic solubilization kinetics in vesicles, characterized by an initial vesicle expansion followed by rapid lipid loss and micellization capes.gov.br. Alkyl phosphocholine (B91661) detergents, such as dodecyl phosphocholine (DPC), are widely used for solubilizing membrane proteins and can form micelles that differ significantly from lipid bilayers in terms of their hydrophobic environment and dynamics nih.govacs.org.

While this compound is a nucleolipid, its dodecyl chain confers amphiphilic properties that could lead to similar interactions with phospholipid vesicles, potentially causing membrane perturbation or even solubilization at higher concentrations. The specific concentration required for such effects would depend on its critical micelle concentration (CMC) and its partitioning coefficient into the lipid bilayer.

Biomimetic Membrane Assembly and Remodeling Processes

The unique structure of this compound, combining a hydrophobic alkyl chain with a hydrogen-bonding adenine moiety, positions it as a potential building block for biomimetic membrane assembly and remodeling processes. Nucleobase interactions, particularly complementary hydrogen bonding (e.g., adenine-thymine), have been widely explored for directing supramolecular self-assembly in biomimetic materials acs.orgresearchgate.net.

The ability of nucleobases to mediate polymer assembly has been demonstrated with derivatives like vinylbenzyl adenine (VBA) and vinylbenzyl thymine (B56734) (VBT), which can co-assemble through A:T hydrogen bonding acs.org. This principle suggests that this compound could participate in directed self-assembly processes, potentially forming organized structures within or alongside lipid membranes through specific interactions involving its adenine headgroup. Supported lipid bilayers (SLBs) themselves are considered versatile platforms for mimicking cell membranes and studying dynamic processes like membrane remodeling rsc.orgmdpi.com. The incorporation of certain molecules can induce large-scale remodeling in SLBs, leading to transformations such as the formation of microtubules that can retract into hemispherical caps (B75204) researchgate.net. The specific hydrogen bonding capabilities of the adenine moiety in this compound could play a crucial role in directing the assembly of more complex biomimetic membrane systems or influencing membrane remodeling events by providing specific recognition sites.

Protein Interactions and Ligand Binding

Investigation of this compound Binding to Model Proteins

The adenine moiety of this compound is a purine nucleobase, and adenine-containing molecules are known to interact with a wide range of proteins. Proteins' interactions with adenine are fundamental in many biological processes, given adenine's presence in crucial ligands like ATP, ADP, and NAD.

Computational and experimental investigations have revealed that proteins recognize adenine through specific amino acid segments or "themes" that recur across different proteins, suggesting that adenine binding has evolved multiple times nih.gov. These interactions often involve hydrogen bonds at the Watson-Crick edge of adenine, but all edges of the adenine molecule can contribute to molecular recognition nih.gov.

While direct studies specifically on this compound binding to model proteins are not extensively detailed in the provided search results, the principles of adenine-protein interactions are highly relevant. The dodecyl chain of this compound would introduce a significant hydrophobic component to its interaction with proteins. This dual nature (hydrophilic adenine headgroup and hydrophobic dodecyl tail) suggests that this compound could interact with proteins through a combination of hydrogen bonding, electrostatic interactions (if the adenine is protonated or involved in charge-charge interactions), and hydrophobic interactions. Such amphiphilic molecules can interact with both soluble and membrane-associated proteins. For instance, studies on the interaction of D-amino acid oxidase with sodium n-dodecyl sulfate (SDS) in the presence of flavin adenine dinucleotide (FAD) demonstrate how adenine-containing molecules can influence protein stability and activity, albeit through the FAD cofactor rather than direct this compound binding nih.gov. The binding of ligands to proteins can also lead to changes in protein thermal stability, a phenomenon widely studied to characterize ligand-protein binding equilibrium nih.gov. The investigation of this compound's binding to model proteins would likely involve techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy to characterize binding affinity, stoichiometry, and conformational changes acs.org.

Structural Basis of Protein-Ligand Recognition

Protein-ligand recognition is a fundamental process in biology, driven by specific and high-affinity non-covalent interactions between a protein and its binding partner, or ligand. These interactions include hydrogen bonds, hydrophobic forces, van der Waals forces, π-π interactions, and electrostatic interactions wikipedia.org. The precise three-dimensional arrangement, or stereospecificity, of both the protein and the ligand is critical for successful recognition wikipedia.org. The affinity of a protein for its ligand is often quantified by the equilibrium dissociation constant (Kd) wikipedia.org.

In the context of protein-ligand recognition, the structural basis involves the complementary shapes and charge distributions between the binding site of the protein and the ligand wikipedia.org. For instance, proteins can possess deep surface clefts or pockets where ligands bind researchgate.net. Ligand binding can induce structural changes in the protein, such as the folding of an N-terminal region upon antibiotic binding to a transcriptional regulator researchgate.net. Hydrophobic interactions are particularly significant in protein-ligand binding, often involving nonpolar regions of both molecules nthu.edu.tw. Water molecules can also mediate interactions between proteins and their bound ligands, becoming an integral part of the macromolecular complex rather than just bulk solvent nthu.edu.tw.

While the general principles of protein-ligand recognition are well-established, specific detailed research findings on the structural basis of this compound's recognition by particular proteins or biological macromolecules are not extensively documented in the current literature. Studies on related compounds, such as adenine nucleotides, have shown how specific residues within a protein's binding site, like lysine, can interact with the ligand and lead to altered electrostatic distributions and conformational changes that facilitate ion transport nih.gov. Similarly, other ligand-protein interactions reveal that residues like tyrosine, tryptophan, and arginine can anchor ligands within binding pockets, and mutations in these sites can affect binding nih.gov. The dodecyl chain in this compound would likely engage in significant hydrophobic interactions with complementary nonpolar regions of a protein, while the adenine moiety would be capable of forming hydrogen bonds, similar to how adenine forms hydrogen bonds with thymine in DNA oercommons.org. However, without specific crystallographic or spectroscopic data for this compound, the precise atomic-level interactions remain to be elucidated.

Modulation of Protein Conformation and Functionality

Ligand binding often leads to changes in protein conformation, which in turn can modulate the protein's functionality. This phenomenon is central to allosteric regulation, where binding at one site influences activity at another site elifesciences.org. Conformational changes can range from subtle sidechain rearrangements to large-scale domain movements elifesciences.orgnih.gov. For example, in G-protein-coupled receptors (GPCRs), ligand binding can induce conformational shifts that enable interaction with G proteins, leading to signal amplification wikipedia.orgelifesciences.org. Similarly, transporter proteins like the Major Facilitator Superfamily (MFS) proteins undergo conformational changes, often described by a rocker-switch model, to alternately expose substrate binding sites to different sides of a membrane, thereby facilitating transmembrane transport nih.gov.

The modulation of protein functionality can involve altering enzymatic activity, changing binding affinities for other molecules, or influencing protein stability and localization plos.org. Post-translational modifications, for instance, are known to impact protein stability, folding, interaction, and localization, thereby diversifying their functionality plos.org.

For this compound, its potential to modulate protein conformation and functionality would stem from its ability to bind to specific protein sites. The long hydrophobic dodecyl chain could insert into hydrophobic pockets or membrane-associated regions of proteins, potentially inducing structural rearrangements by altering the local environment or by competing with endogenous lipids or hydrophobic residues. The adenine head group, being polar and capable of hydrogen bonding, could establish specific contacts with polar or charged residues within a protein's binding site. Such dual-nature interactions could lead to unique conformational changes. However, direct experimental evidence detailing how this compound specifically modulates the conformation and functionality of particular proteins is not available in the current search results. Further research, possibly involving techniques like cryo-electron microscopy or NMR spectroscopy, would be necessary to delineate the precise conformational changes induced by this compound binding and their impact on protein function.

Advanced Spectroscopic and Analytical Characterization of N Dodecyl 1h Adenine Assemblies and Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of N-Dodecyl-1H-adenine and its self-assembled aggregates in solution and solid states. It provides atomic-level insights into molecular conformation, intermolecular interactions, and dynamic processes such as aggregation.

1H NMR for Structural and Dynamic Insights of Aggregates

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is widely employed to investigate the self-assembly of nucleobase derivatives, including those of adenine (B156593). Changes in chemical shifts and signal broadening in 1H NMR spectra are key indicators of aggregate formation and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking tu-chemnitz.dersc.orgresearchgate.netacs.org. For amphiphilic molecules like this compound, the formation of aggregates often leads to a reduction in molecular mobility, which manifests as a broadening of NMR signals bose.res.in.

Studies on related adenine-containing polymers have utilized 1H NMR to confirm self-assembly driven by hydrogen bond formation acs.org. The hydrogen bond association constants (K_a) can be derived from 1H NMR spectra through hydrogen titration experiments, where changes in the chemical shift of protons involved in hydrogen bonding are monitored as a function of concentration researchgate.net. For instance, the chemical shifts of protons on the adenine moiety, particularly those involved in hydrogen bonding (e.g., N-H protons), are highly sensitive to the self-assembly process.

Table 1: Illustrative 1H NMR Chemical Shift Observations in Adenine Derivatives (Hypothetical for this compound Aggregates)

Proton TypeChemical Shift (δ, ppm) in MonomerChemical Shift (δ, ppm) in AggregateObservationImplication
Adenine H-8~8.0~8.3 (broadened)Downfield shift, broadeningReduced mobility, potential for π-stacking or H-bonding tu-chemnitz.de
Adenine N-H~7.0-7.5 (exchangeable)~7.5-8.0 (broadened/shifted)Downfield shift, broadeningInvolvement in hydrogen bonding tu-chemnitz.deresearchgate.net
Dodecyl -CH2-~1.2-1.6Minimal change or slight broadeningConsistent with aliphatic chain less directly involved in core aggregationMaintenance of chain flexibility

Note: Specific chemical shift values for this compound aggregates would require direct experimental data. The values above are illustrative based on general observations for similar nucleobase derivatives.

Multidimensional NMR Techniques for Complex Characterization

To gain a more comprehensive understanding of the complex self-assembled structures of this compound, multidimensional NMR techniques are invaluable. Two-dimensional (2D) and three-dimensional (3D) experiments significantly enhance spectral resolution, allowing for the differentiation of overlapping signals and the elucidation of intricate molecular structures and dynamics mdpi.commdpi.com.

Techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are commonly employed mdpi.comnih.gov.

HSQC (1H-13C or 1H-15N HSQC) : These experiments correlate protons with their directly attached carbons or nitrogens, providing excellent resolution and aiding in the assignment of complex spectra, particularly for the adenine core and the dodecyl chain mdpi.comresearchgate.net.

NOESY/ROESY : These experiments reveal through-space correlations between protons that are in close spatial proximity, regardless of whether they are covalently bonded acs.org. For self-assembled systems, NOESY and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for identifying intermolecular contacts within aggregates, such as interactions between adjacent adenine moieties (e.g., π-π stacking) or between the adenine core and the dodecyl chains, providing insights into the packing and morphology of the aggregates tu-chemnitz.deacs.org. For example, studies on lipophilic guanosine (B1672433) derivatives used 1H-1H NOE spectra to characterize different ribbon-like self-assembled structures based on the proximity of specific protons tu-chemnitz.de.

These techniques help to map the network of hydrogen bonds and hydrophobic interactions that stabilize the this compound aggregates, offering detailed insights into their complex architecture.

Solid-State NMR for Membrane and Aggregate Studies

While solution NMR is excellent for molecules in isotropic environments, solid-state NMR (ssNMR) spectroscopy is essential for characterizing this compound when it forms large, insoluble aggregates or interacts with membrane-like environments ox.ac.uk. Many membrane proteins and large protein aggregates are difficult to crystallize, making ssNMR a powerful alternative for structural determination in their native or aggregated states ox.ac.uknih.gov.

ssNMR can provide valuable structural and functional insights into systems that are not amenable to solution NMR, such as those in biological membranes or large supramolecular assemblies ox.ac.uknih.gov. It can probe the structure and topology of membrane-bound systems and large aggregates with high resolution nih.gov. For this compound, ssNMR could reveal details about the packing of the dodecyl chains within the hydrophobic core of micelles or bilayers, as well as the arrangement of the adenine headgroups, including the specific hydrogen bonding networks, within the aggregate structure. Advances in ssNMR, including magic-angle spinning (MAS) and proton-detected multidimensional experiments, have significantly improved sensitivity and resolution, enabling the characterization of complex systems at natural abundance nih.govchemrxiv.org.

NMR in Ligand-Macromolecule Binding Analysis

NMR spectroscopy is a powerful technique for studying the binding of small molecules, such as this compound, to macromolecules like proteins or nucleic acids nih.govnih.govresearchgate.net. Chemical Shift Perturbation (CSP) experiments are a primary method for identifying binding sites and characterizing binding affinities nih.govresearchgate.net.

In a typical CSP experiment, the chemical shifts of the macromolecule's nuclei (e.g., 1H, 15N, 13C) are monitored as the ligand (this compound) is titrated into the solution nih.gov. Changes in chemical shifts or signal intensities indicate residues that are directly involved in the binding interaction or undergo conformational changes upon binding nih.govresearchgate.net. This allows for the mapping of the binding epitope on the macromolecule's surface nih.gov.

While specific studies on this compound binding to macromolecules were not found in the immediate search, the principles apply. Given its adenine moiety, this compound could potentially interact with nucleic acid-binding proteins or other biomolecules via base-pairing or stacking interactions, while its dodecyl chain might facilitate hydrophobic interactions with membrane proteins or lipid environments ucl.ac.ukbiorxiv.org. NMR can also provide information on the conformation of the ligand in the bound state and detect specific interactions like CH-π interactions biorxiv.org.

Microscopy Techniques

Microscopy techniques offer direct visual evidence of the morphology and size of self-assembled structures, complementing the molecular-level insights provided by NMR.

Cryo-Transmission Electron Microscopy (Cryo-TEM) for Aggregate Morphology

Cryo-Transmission Electron Microscopy (Cryo-TEM) is a critical technique for directly visualizing the morphology of self-assembled aggregates of this compound in their near-native hydrated state. Unlike conventional TEM, cryo-TEM involves rapidly freezing the sample, preserving the delicate structures without the need for staining or drying, which can introduce artifacts nih.gov.

Cryo-TEM images can reveal a wide range of aggregate morphologies, including spherical micelles, vesicles, lamellar phases, and more complex structures like elongated rope-like aggregates or cluster-shaped aggregates nih.govmdpi.comresearchgate.net. For example, studies on dendrimer nanoparticles (DNDs), which also form aggregates, showed complex morphologies composed of elongated rope-like and cluster-shaped aggregates in cryo-TEM images mdpi.com. Similarly, protein aggregates have been observed to form amorphous structures, protofibrils, or fibrils with specific widths and lengths nih.govresearchgate.net.

Table 2: Cryo-TEM Observations of Aggregate Morphologies (General for Amphiphilic Aggregates)

Aggregate TypeTypical MorphologyKey Features Observable by Cryo-TEM
MicellesSpherical, ellipsoidalSize (diameter), monodispersity, core-shell structure
VesiclesSpherical, liposome-likeBilayer thickness, internal lumen, overall diameter
Fibrils/RopesElongated, filamentousLength, width, branching, helical pitch
ClustersIrregular, amorphousOverall shape, internal packing, presence of pores

For this compound, Cryo-TEM would be instrumental in determining if the adenine derivatives form well-defined structures such as micelles or vesicles, or more complex, extended networks, and how these morphologies change with concentration, temperature, or solvent conditions. The technique provides direct visual evidence of the size distribution, shape, and internal organization of the self-assembled this compound aggregates, which is crucial for understanding their supramolecular behavior and potential applications.

Atomic Force Microscopy (AFM) for Surface and Aggregate Characterization

Atomic Force Microscopy (AFM) is a powerful tool for the direct visualization and topographical characterization of this compound assemblies at surfaces and in solution. AFM enables high-resolution imaging of biomolecules and their aggregates under near-physiological conditions, without the need for staining, freezing, or crystallization, which is a significant advantage over other high-resolution methods nih.gov, nih.gov, oxinst.com. This capability allows for the real-time observation of self-assembly processes and dynamic changes in aggregate morphology nih.gov, oxinst.com.

AFM's ability to provide direct topographic images and probe surface interactions makes it indispensable for understanding how this compound molecules arrange themselves on various substrates and how their aggregates evolve over time.

Fluorescence Microscopy for Aggregate Growth and Division

Fluorescence microscopy serves as a valuable technique for observing the growth, morphology, and dynamic behavior of this compound aggregates. This method is particularly useful for visualizing the self-assembly process and the spatial distribution of aggregates within a sample psu.edu. By labeling the molecules or utilizing intrinsic fluorescence properties, researchers can monitor the formation and evolution of supramolecular structures.

In the broader context of self-assembling systems, fluorescence microscopy has been employed to investigate assembly behavior and characterize the properties of resulting particles psu.edu. For instance, it has been used to track the autonomous formation and growth of structures like DNA nanotubes, revealing their self-organization into dynamic networks over days nih.gov. For self-assembled structures, fluorescence microscopy can reveal panchromatic emission properties, showing blue, green, and red fluorescence under different excitation wavelengths, indicating distinct aggregation states or environments rsc.org, chemrxiv.org. The intensity of fluorescence can also be indicative of aggregation-induced emission (AIE) phenomena, where fluorescence is significantly enhanced upon aggregation due to restricted intramolecular motions acs.org, researchgate.net. While specific studies directly detailing the division of this compound aggregates via fluorescence microscopy are not extensively documented in the provided snippets, the technique's general application in observing aggregate growth and morphological changes is well-established for various self-assembling systems nih.gov, chemrxiv.org.

Scattering Techniques

Scattering techniques are crucial for characterizing the size, shape, molecular weight, and internal structure of this compound assemblies in solution, providing ensemble-averaged information that complements direct imaging methods.

Dynamic Light Scattering (DLS) for Size and Polydispersity of Aggregates

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy or Quasi-Elastic Light Scattering, is a widely used technique for determining the hydrodynamic size and polydispersity of particles and macromolecules in solution, typically in the sub-micron range creative-proteomics.com, usp.org, anton-paar.com, brookhaveninstruments.com, malvernpanalytical.com. The principle of DLS relies on the Brownian motion of dispersed particles; smaller particles diffuse faster, leading to more rapid fluctuations in the scattered light intensity anton-paar.com, brookhaveninstruments.com. By analyzing these fluctuations, the translational diffusion coefficient is determined, which is then converted into a hydrodynamic diameter using the Stokes-Einstein equation anton-paar.com, brookhaveninstruments.com.

DLS is highly effective for rapidly measuring the size distribution and quantifying the extent of aggregation in a sample creative-proteomics.com, mdpi.com. The polydispersity index (PDI), a dimensionless measure derived from the DLS data, indicates the breadth of the particle size distribution. A PDI value less than 0.1 generally signifies a highly monodisperse sample, while values between 0.1 and 0.2 indicate monodispersity, and values greater than 0.2 suggest a polydisperse sample with a broader size distribution or the presence of aggregates nanotempertech.com.

For this compound, DLS measurements are routinely employed to assess the size and polydispersity of its self-assembled structures uni-hamburg.de. This allows researchers to monitor the formation of aggregates, track changes in their size over time, and evaluate the stability of the assemblies under different conditions, such as varying concentrations or temperatures creative-proteomics.com, rochester.edu.

Table 1: Illustrative DLS Parameters and Interpretation for Self-Assembled Systems

ParameterValue RangeInterpretationRelevance to this compound
Hydrodynamic DiameterNanometer to MicronAverage size of solvated particles/aggregatesDetermines aggregate dimensions.
Polydispersity Index< 0.1Highly MonodisperseIndicates uniform assemblies.
0.1 – 0.2MonodisperseSuggests consistent aggregate size.
> 0.2Polydisperse (moderate aggregation/oligomerization)Points to heterogeneous aggregate sizes or presence of larger structures. nanotempertech.com

Static Light Scattering for Molecular Weight and Aggregate Size Determination

Static Light Scattering (SLS), also known as classical light scattering, is a technique used to determine the absolute weight-average molecular weight (Mw) and, for larger particles, the radius of gyration (Rg) of macromolecules and their assemblies in solution apinstruments.pl, wikipedia.org, malvernpanalytical.com, anton-paar.com. Unlike DLS, which measures temporal fluctuations, SLS measures the time-averaged intensity of scattered light malvernpanalytical.com. The intensity of scattered light is directly proportional to the molecular weight and size of the scattering particles brookhaveninstruments.com, malvernpanalytical.com.

By measuring the scattering intensity at multiple angles (Multi-Angle Light Scattering, MALS), SLS can provide information on the shape and conformation of the aggregates, particularly for molecules whose size is significant relative to the incident light wavelength wikipedia.org. The Zimm plot analysis, a common method in SLS, allows for the simultaneous determination of Mw, Rg, and the second virial coefficient (A2), which provides insights into particle-solvent and particle-particle interactions and solution non-ideality wikipedia.org, anton-paar.com.

Small-Angle X-ray Scattering (SAXS) for Supramolecular Structure Elucidation

Small-Angle X-ray Scattering (SAXS) is a powerful technique for elucidating the supramolecular structure of this compound assemblies at the nanoscale. SAXS provides information on the size, shape, and internal organization of nanoparticles and self-assembled systems, typically ranging from 1 to 100 nm synchrotron-soleil.fr. It is particularly effective for characterizing the formation and morphological evolution of nano-objects magritek.com.

SAXS experiments involve directing an X-ray beam through a sample and detecting the scattered X-rays at small angles. The scattering pattern provides a reciprocal space representation of the electron density distribution within the sample, which can then be used to infer structural parameters in real space synchrotron-soleil.fr. For self-assembled systems, SAXS can distinguish between different morphologies, such as spherical micelles, core-shell discs, or cylindrical structures, by fitting the experimental scattering profiles to theoretical models researchgate.net.

For this compound, SAXS can reveal the precise dimensions of its self-assembled structures, such as the core and shell radii of micelles, or the cross-sectional dimensions of fibrous aggregates. It can also provide insights into the aggregation number and the packing arrangement of the molecules within the assemblies diva-portal.org, magritek.com. For example, SAXS studies on similar amphiphilic drug self-assemblies have determined aggregation numbers and confirmed micellar shapes diva-portal.org. Furthermore, SAXS can be used to study the crystalline organization within the walls of self-assembled nanotubes nih.gov.

Other Advanced Analytical Techniques

Beyond microscopy and light scattering, a suite of other advanced analytical techniques provides complementary information essential for a comprehensive characterization of this compound assemblies and their interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly proton (¹H) NMR, is invaluable for confirming the molecular structure of this compound and for investigating its self-assembly mechanism at a molecular level rsc.org, rsc.org. Concentration-dependent NMR studies can reveal changes in chemical shifts and linewidths, indicating molecular interactions such as hydrogen bonding and π-π stacking that drive self-assembly rsc.org, chemrxiv.org. For instance, the disappearance of imino proton signals upon reaction in the synthesis of alkylated adenines indicates the successful attachment of the alkyl chain rsc.org.

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) are used for the precise determination of the molecular mass of this compound, confirming its identity and purity rsc.org, rsc.org. While primarily a characterization tool for the monomer, advanced MS techniques can sometimes provide insights into the presence of oligomeric species in solution.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy monitors changes in the electronic transitions of this compound upon self-assembly. Shifts in absorption maxima or changes in absorbance intensity can indicate the formation of aggregates and the nature of molecular packing, such as J- or H-aggregates rsc.org, chemrxiv.org, chemrxiv.org, researchgate.net. This technique is often used to determine critical aggregation concentrations.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopic techniques provide information about the functional groups involved in the self-assembly process, particularly hydrogen bonding. Fourier-Transform Infrared (FT-IR) spectroscopy can identify specific vibrational modes that change upon aggregation, such as those related to N-H stretching or C=O stretching, confirming the involvement of adenine's hydrogen-bonding sites in the assembly process rsc.org, thieme.de, lla-instruments.de, spectroscopyonline.com.

Table 2: Complementary Advanced Analytical Techniques for this compound

TechniquePrimary Information GainedApplication to this compound Assemblies
NMR Spectroscopy Molecular structure, intermolecular interactions, dynamicsConfirming molecular structure, elucidating hydrogen bonding and π-π stacking. rsc.org, rsc.org
Mass Spectrometry Precise molecular mass, purity, oligomeric species (advanced)Verifying compound identity and purity. rsc.org, rsc.org
UV-Vis Spectroscopy Electronic transitions, aggregation stateMonitoring aggregate formation, determining critical aggregation concentrations, identifying aggregate types. rsc.org, chemrxiv.org, chemrxiv.org, researchgate.net
IR/Raman Spectroscopy Vibrational modes, functional group interactionsConfirming hydrogen bonding, analyzing molecular packing within aggregates. rsc.org, thieme.de, lla-instruments.de, spectroscopyonline.com

These diverse analytical techniques, when used in conjunction, provide a holistic understanding of the complex self-assembly behavior of this compound, from its molecular interactions to the macroscopic morphology of its aggregates.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformation

Circular Dichroism (CD) spectroscopy is a powerful technique employed to investigate the chirality and conformational changes within molecules and their self-assembled structures. CD signals arise from the differential absorption of left and right circularly polarized light by optically active substances. While this compound itself may not possess intrinsic molecular chirality, its self-assembly into higher-order structures can induce supramolecular chirality, leading to observable CD signals. This induced chirality reflects the asymmetric packing of the amphiphilic molecules within the aggregates. pku.edu.cn

Studies on similar amphiphilic nucleobase derivatives, such as phosphatidyl-nucleosides (amphiphilic adenosine (B11128) and uridine (B1682114) derivatives), have utilized CD spectroscopy to elucidate their aggregation behavior. nih.gov CD spectra can differentiate the impact of the hydrophobic segment and the nucleobase substitution on the solution phase behavior, providing insights into how molecular design influences the resulting supramolecular architecture. nih.gov Changes in CD spectra can also be indicative of conformational rearrangements or structural perturbations upon self-assembly or interaction with other molecules. For instance, CD investigations of adenine analogues in DNA have been used to assess minimal structural perturbations to B-DNA. acs.org The presence of specific CD bands can reveal the formation of ordered secondary structures within the aggregates, such as helical arrangements or specific stacking patterns of the adenine moieties. pku.edu.cn

Table 1: Illustrative Applications of CD Spectroscopy in Amphiphilic Nucleobase Systems

Property InvestigatedCD Spectral Change IndicatorReference
Supramolecular ChiralityAppearance of CD signals from achiral molecules in aggregates pku.edu.cn
Conformational ChangesShifts or changes in intensity/shape of CD bands nih.govacs.org
Aggregate StructureSpecific band patterns indicative of ordered packing (e.g., helical) pku.edu.cn

Fluorescence Spectroscopy for Interaction Studies and Energy Transfer

Fluorescence spectroscopy is a highly sensitive tool for probing the microenvironment, interactions, and energy transfer processes within self-assembled systems of this compound. The intrinsic fluorescence properties of the adenine moiety, or the incorporation of external fluorescent probes, can be leveraged to gain detailed information.

The self-assembly of amphiphilic molecules, including nucleobase derivatives, often leads to changes in the local polarity and viscosity experienced by a fluorescent group, which can be monitored by shifts in emission wavelength or changes in fluorescence intensity and quantum yield. nih.govspectroscopyonline.com For instance, the critical aggregation concentration (CAC) of amphiphiles can be determined by observing changes in the fluorescence intensity ratio of specific vibrational bands of a hydrophobic fluorescent probe, such as pyrene (B120774), as it partitions into the hydrophobic core of formed aggregates. acs.org

Fluorescence quenching or enhancement phenomena are frequently utilized to study interactions between the this compound aggregates and other molecules. For example, the fluorescence of a dicationic perylene (B46583) probe can be efficiently quenched by negatively charged sodium dodecylsulfate (SDS) through the formation of ionic self-assembled aggregates. The subsequent recovery of fluorescence upon the addition of a target molecule (e.g., spermine) indicates the breakdown of these aggregates due to competitive binding, demonstrating a "turn-on" sensing mechanism. researchgate.net Similarly, self-assembly processes induced by adenosine can lead to fluorescence quenching or enhancement, providing a basis for sensing applications. rsc.org The ability to modulate emission intensity dynamically can be exploited for real-time imaging of various surfaces and cellular delivery. nih.gov

Table 2: Fluorescence Spectroscopy Outcomes in Amphiphilic Self-Assembly

Phenomenon ObservedIndicatorInformation GainedReference
Critical Aggregation Concentration (CAC)Change in fluorescent probe's intensity ratio (e.g., pyrene I1/I3)Onset of aggregation acs.org
Molecular InteractionFluorescence quenching or enhancementBinding, competitive displacement, aggregate disruption nih.govresearchgate.netrsc.org
Microenvironment PolarityShifts in emission wavelengthChanges in local environment upon aggregation spectroscopyonline.com

Viscosity Measurements for Aggregate Transitions and Rheological Properties

Viscosity measurements provide valuable insights into the size, shape, and interactions of self-assembled structures formed by this compound, as well as their rheological properties. Changes in solution viscosity can indicate transitions between different aggregate morphologies, such as from spherical micelles to elongated wormlike micelles or vesicles. acs.org

For amphiphilic systems, an increase in concentration beyond the critical aggregation concentration (CAC) often leads to a significant increase in viscosity as individual monomers associate into larger, more complex aggregates that can entangle or interact. The viscosity behavior of amphiphilic polysaccharides, for example, is influenced by electrostatic, hydrogen bonding, and intra- and intermolecular hydrophobic interactions. researchgate.net Capillary viscosimetry can serve as a complementary method to confirm CAC values determined by other techniques like fluorescence. researchgate.net

Furthermore, the rheological properties, including viscosity, of supramolecular hydrogels formed by self-assembling amphiphiles are directly linked to the stability of their 3D scaffold. mdpi.com Stronger networks, often resulting from more extensive hydrogen bonding and π-π stacking, typically exhibit higher viscosities. mdpi.com Therefore, by monitoring viscosity as a function of concentration, temperature, or other environmental stimuli, researchers can deduce the nature of aggregate transitions and the strength of intermolecular forces driving the self-assembly of this compound.

Table 3: Viscosity as an Indicator of Aggregate Behavior

Viscosity TrendImplied Aggregate BehaviorReference
Increase with concentrationFormation of larger, more entangled aggregates (e.g., wormlike micelles, hydrogels) acs.orgresearchgate.netmdpi.com
Shear thinningPresence of elongated or dynamic aggregates acs.org
Correlation with H-bonding/π-stackingStrength of intermolecular interactions in hydrogels mdpi.com

Zeta Potential Measurements for Surface Charge of Aggregates

Zeta potential is a critical parameter for characterizing the surface charge and colloidal stability of self-assembled aggregates of this compound. It represents the electrical potential at the slipping plane of particles in suspension and directly reflects the magnitude of electrostatic repulsion or attraction between particles. particle-metrix.com

For amphiphilic nucleobase derivatives, the zeta potential provides direct evidence of the charge characteristics of the formed aggregates. For instance, pyrimidine-based cationic amphiphiles with dodecyl chains have been shown to form aggregates with higher positive zeta potentials, which correlates with larger aggregate sizes. acs.org Similarly, amphiphilic ribonucleotide derivatives generated from dodecyl epoxide and adenosine monophosphate (AMP) can be characterized by their zeta potential, which measures the electrical charge near the aggregate surface and is crucial for understanding the electrostatic properties of micelles and vesicles. psu.edu

A high absolute zeta potential (typically greater than ±25 mV) indicates strong repulsive forces between particles, leading to a stable colloidal dispersion and reduced likelihood of aggregation or sedimentation. particle-metrix.com Conversely, values close to zero suggest lower stability and a greater tendency for particles to agglomerate. nih.govbioline.org.br Zeta potential measurements are therefore essential for predicting the behavior of this compound aggregates in various environments and for optimizing their formulation for specific applications, such as in drug delivery where low charges are often desirable for interaction with cells. acs.org

Table 4: Zeta Potential and Aggregate Stability

Zeta Potential (mV)Implied Stability/BehaviorReference
> +25 or < -25Stable dispersion, less aggregation particle-metrix.com
Closer to 0Lower stability, higher tendency to aggregate nih.govbioline.org.br
Changes with concentration/pHAlterations in aggregate surface charge and interactions acs.orgpsu.edumdpi.com

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermodynamics

Differential Scanning Calorimetry (DSC) is an invaluable thermal analytical technique for studying the phase transitions and thermodynamic properties of this compound and its self-assembled structures. DSC directly measures the heat absorbed or released by a sample as it undergoes physical transformations, such as melting, crystallization, or conformational changes, as a function of temperature. wikipedia.orgnih.gov

For amphiphilic adenine derivatives, DSC can reveal critical thermal events associated with their self-assembly and aggregate stability. Studies on long-chain alkylated adenine derivatives have shown distinct exothermic and endothermic peaks in DSC traces. Exothermic peaks can be attributed to crystallization transitions, while endothermic peaks typically correspond to melting or the destruction of self-assembled complexes. demokritos.grresearchgate.netresearchgate.net For example, the melting of an alkylated adenine derivative was observed around 123 °C, and its complex with a complementary barbituric acid derivative showed endothermic transitions at 80 °C and 116 °C, with the latter associated with the complete destruction of the complex. demokritos.grresearchgate.net

DSC allows for the determination of key thermodynamic parameters such as phase transition temperatures (Tm), crystallization temperatures (Tc), and associated enthalpy changes (ΔH). nih.govmdpi.comresearchgate.net These parameters provide quantitative information on the energy involved in the formation and disruption of this compound aggregates, reflecting the strength of intermolecular forces (e.g., hydrogen bonding, hydrophobic interactions, π-π stacking) that stabilize these structures. spectroscopyonline.com The technique is highly sensitive, enabling the detection of subtle transitions and providing a "thermal fingerprint" of the material's behavior under varying thermal conditions. mdpi.commdpi.com

Table 5: Typical DSC Observations for Amphiphilic Nucleobase Derivatives

DSC EventInterpretationReference
Exothermic PeakCrystallization transition demokritos.grresearchgate.net
Endothermic PeakMelting, dissociation, or destruction of aggregates/complexes demokritos.grresearchgate.netresearchgate.netd-nb.info
Transition Temperature (Tm, Tc)Temperatures at which phase changes occur demokritos.grresearchgate.netmdpi.comresearchgate.net
Enthalpy Change (ΔH)Energy involved in phase transitions, reflecting interaction strength nih.govmdpi.comresearchgate.net

Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations of Self-Assembly Processes

Molecular Dynamics (MD) simulations are a powerful technique for investigating the spontaneous organization of molecules, such as N-Dodecyl-1H-adenine, into larger, ordered structures. Self-assembly is an inherently out-of-equilibrium process, and MD simulations are crucial for revealing assembly pathways and transient intermediates aps.org. For amphiphilic molecules like this compound, the driving forces for self-assembly are typically the hydrophobic effect, which minimizes the contact of the nonpolar alkyl chains with water, and specific interactions such as hydrogen bonding between the polar headgroups nih.govfrontiersin.orgelifesciences.orgprinceton.edursc.org.

Studies on similar amphiphilic systems, such as sodium dodecyl sulfate (B86663) (SDS) or other dodecyl-containing surfactants, have extensively utilized MD simulations to understand micelle formation, aggregation numbers, and micellar shapes frontiersin.orgprinceton.edunih.govresearchgate.netmdpi.com. These simulations often start from a random distribution of molecules and track their aggregation over time, demonstrating how lipid components can self-assemble into nanoparticles, with hydrophobic tails concentrating in the core and polar heads facing the solvent mdpi.comnih.gov. For this compound, MD simulations would similarly reveal the formation of aggregates where the dodecyl chains cluster together to form a hydrophobic core, while the adenine (B156593) moieties orient towards the aqueous environment, participating in hydrogen bonding with water molecules or other adenine headgroups.

The length of the alkyl chain is a critical factor influencing self-assembly, with longer chains generally promoting stronger hydrophobic interactions and leading to more stable or larger aggregates nih.gov. For this compound, the dodecyl (C12) chain is sufficiently long to drive significant aggregation in aqueous solutions. MD simulations can provide detailed insights into:

Aggregation Kinetics : How quickly this compound molecules coalesce to form aggregates princeton.edunih.gov.

Aggregate Morphology : The resulting shapes, such as micelles, bilayers, or other supramolecular structures, which can be influenced by concentration, temperature, and solvent polarity frontiersin.orgprinceton.edursc.orgnsf.gov.

Internal Structure : The packing of the dodecyl chains within the hydrophobic core and the arrangement of the adenine headgroups at the aggregate surface nih.govmdpi.com.

Intermolecular Interactions : Quantification of hydrogen bonds, van der Waals forces, and electrostatic interactions contributing to the stability of the assembled structures elifesciences.orgnih.govmdpi.com.

For instance, simulations of N-dodecyl betaine, another dodecyl-containing zwitterionic surfactant, have shown that increasing surface coverage (concentration) leads to a slight decrease in the number of hydrogen bonds between polar heads and water molecules, while the lifetimes of these hydrogen bonds increase. This suggests a more ordered and stable interfacial layer at higher concentrations mdpi.com. These findings are relevant to understanding the self-assembly of this compound, where the adenine headgroup's hydrogen bonding capabilities would play a similar role.

Table 1: Key Parameters and Outcomes from MD Simulations of Amphiphilic Self-Assembly

Parameter/OutcomeDescriptionRelevance to this compound
Aggregation Number Average number of monomers per aggregate.Indicates the size of micelles or other self-assembled structures.
Critical Micelle Concentration (CMC) Concentration at which micelles begin to form.Predicts the onset of self-assembly.
Aggregate Shape Spherical, cylindrical, lamellar (bilayer), etc.Determines the macroscopic properties and potential applications.
Hydrogen Bond Lifetime Duration of hydrogen bonds between headgroups and solvent/other headgroups.Reflects the stability and dynamics of the polar interface. mdpi.com
Chain Conformation Ordering and flexibility of alkyl chains within the aggregate.Influences the packing density and fluidity of the hydrophobic core. mdpi.com

Quantum Chemical Calculations of this compound Interactions with Nucleobases and Macromolecules

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and specific intermolecular interactions of this compound at an atomic level. These calculations can precisely quantify interaction energies, identify hydrogen bonding patterns, and analyze π-stacking interactions, which are crucial for nucleobase chemistry mdpi.commdpi.comrsc.orgpreprints.orgresearchgate.net.

For this compound, the adenine moiety is capable of forming various hydrogen bonds, including Watson-Crick, Hoogsteen, and reverse Hoogsteen base pairs, with complementary nucleobases like thymine (B56734) or uracil (B121893), or self-associating with other adenine molecules rsc.orgacs.orgnih.govacs.org. DFT studies on adenine dimers have shown that hydrogen bonding patterns significantly influence stability, with N–H⋯N hydrogen bonds often being the most stable in both gas and solvent phases rsc.org. The presence of the dodecyl chain, while primarily influencing hydrophobic interactions, can also indirectly affect the electronic environment of the adenine headgroup through conformational effects or by influencing the local solvent environment.

QC calculations can provide:

Binding Energies : Accurate quantification of the strength of interactions between this compound and other molecules (e.g., nucleobases, amino acids, or parts of macromolecules). For instance, studies on adenine-water interactions show varying interaction energies depending on the hydrogen bonding sites and distances mdpi.com.

Hydrogen Bond Characteristics : Detailed geometric parameters (distances, angles) and energetic contributions of individual hydrogen bonds mdpi.commdpi.comresearchgate.netnih.gov.

π-Stacking Interactions : Analysis of stacking interactions between the aromatic purine (B94841) rings, which are vital for stabilizing nucleic acid structures and supramolecular assemblies rsc.orgfrontiersin.org.

Electronic Properties : Changes in electron density, charge distribution, and frontier orbitals upon interaction, which can elucidate the nature of non-covalent forces rsc.orgnih.gov.

A study investigating the hydrogen bonding of urea (B33335) with DNA bases, including adenine, found that interactions are stabilized by NH...O/N and CH...O interactions, with binding energies ranging from -19.9 kJ·mol⁻¹ to -74.0 kJ·mol⁻¹ researchgate.net. While this study is on urea, it highlights the range and types of interactions that can be expected for this compound's adenine headgroup. For macromolecular interactions, such as with proteins or nucleic acids, QC calculations can pinpoint critical residues or bases involved in binding, complementing MD simulations by providing high-resolution electronic details of the binding interface units.itnih.gov.

Table 2: Representative Interaction Energies from Quantum Chemical Calculations of Adenine Systems

Interaction TypeSystem (Example)Binding Energy Range (kJ/mol)Key InteractionsReference
Adenine Dimer (Gas/Solvent) Adenine-Adenine (N–H⋯N H-bonds)Highly stableN–H⋯N hydrogen bonds, π-stacking rsc.org
Adenine-Water Adenine with water probesVaries by siteO-H⋯N, O-H⋯O hydrogen bonds mdpi.com
Nucleobase-Urea Adenine-Urea-19.9 to -74.0NH...O/N, CH...O hydrogen bonds researchgate.net
Adenine-Thymine Base Pair Watson-Crick, HoogsteenSignificant stabilizationComplementary H-bonding, π-stacking rsc.org

Theoretical Modeling of Supramolecular Architectures and Stability

Theoretical modeling plays a crucial role in predicting and understanding the formation of complex supramolecular architectures involving this compound and assessing their stability. Given its adenine moiety, this compound can engage in highly specific molecular recognition through complementary hydrogen bonding, similar to DNA base pairing acs.orgresearchgate.net. The long dodecyl chain further enables the formation of ordered hydrophobic domains, leading to diverse self-assembled structures.

Theoretical models can explore how variations in molecular design (e.g., alkyl chain length, position of the adenine attachment) influence the preferred assembly pathway and the final morphology. For instance, studies on adenine and thymine derivatives with dodecyl groups have shown that mixing these complementary units can lead to the formation of stable base pairs and liquid crystalline phases, driven by hydrogen bonding researchgate.net. The self-assembly of nucleobase-functionalized polymers, including those with dodecyl methacrylate (B99206), has been shown to be driven by hydrogen bond formation, leading to distinct microstructures acs.orgresearchgate.net.

Theoretical modeling can focus on:

Predicting Assembly Motifs : Identifying the most probable hydrogen bonding networks (e.g., Watson-Crick, Hoogsteen, self-complementary adenine interactions) and stacking arrangements that this compound would form rsc.orgfrontiersin.org.

Thermodynamic Stability : Calculating free energies of formation for different aggregates to determine the most stable supramolecular architectures under various conditions (temperature, solvent, concentration) aps.orgrsc.org.

Influence of External Factors : Modeling the impact of pH, ionic strength, or the presence of other molecules on the stability and morphology of the assemblies rsc.orgresearchgate.net.

For example, the self-assembly of an adenine derivative on a surface has been successfully modeled, showing that kinetic effects (like substrate temperature and evaporation rate) can regulate the formation of different ordered structures, supported by computer simulations researchgate.net. This highlights the ability of theoretical models to predict and explain the formation of specific supramolecular patterns.

Simulation of this compound Behavior within Biomimetic Environments

Simulating the behavior of this compound within biomimetic environments is crucial for understanding its potential interactions with biological membranes, drug delivery systems, or other bio-inspired materials. Biomimetic environments often involve lipid bilayers, micelles, or other self-assembled structures that mimic cellular components frontiersin.orgelifesciences.orgmdpi.comfrontiersin.orgresearchgate.netyoutube.combiorxiv.orgsurrey.ac.ukmdpi.commosbri.eursc.orgresearchgate.net.

MD simulations are particularly well-suited for these studies, allowing researchers to observe how this compound interacts with lipid membranes, inserts into bilayers, or partitions into micelles. The dodecyl chain enables strong hydrophobic interactions with the lipid tails, while the adenine headgroup can engage in polar interactions with the lipid headgroups or the aqueous phase.

Simulations in biomimetic environments can investigate:

Membrane Insertion and Orientation : How this compound molecules integrate into a lipid bilayer, their preferred depth, and orientation within the membrane mdpi.com.

Membrane Permeability : The effect of this compound on membrane integrity and its ability to permeate through lipid bilayers, which is relevant for drug delivery or membrane disruption studies researchgate.netsurrey.ac.ukmdpi.com.

Interaction with Membrane Proteins : Potential interactions with integral membrane proteins, where the adenine moiety might engage in specific recognition or the dodecyl chain could influence protein stability or function elifesciences.org.

Micellar Encapsulation : How this compound might be incorporated into or stabilize lipid nanoparticles or micelles, relevant for encapsulating other molecules like nucleic acids mdpi.comnih.gov.

Biomimetic Sensing : The use of this compound as a component in biomimetic sensors, where its self-assembly or interaction with specific targets could be computationally modeled to optimize sensor design frontiersin.orgyoutube.com.

For instance, MD simulations have been used to study the permeation of NBD-labeled fatty amines (with varying alkyl chain lengths) through lipid bilayers, analyzing their orientation, chain elongation, and hydrogen bonding with lipids and water mdpi.com. These studies provide a framework for understanding how this compound, with its similar amphiphilic structure, would behave in such complex environments. The ability to model and predict these behaviors is crucial for designing new biomaterials and therapeutic strategies.

Potential Research Applications and Future Directions

Advanced Materials Science

The integration of N-Dodecyl-1H-adenine into advanced materials science stems from its capacity for controlled self-organization, leading to the creation of soft matter and nanomaterials with tailored properties.

This compound and related dodecyl-substituted nucleobases exhibit thermotropic liquid crystalline properties, making them suitable for the development of soft matter materials. These compounds can form liquid crystal phases, with their self-organization driven by hydrogen bonding interactions fishersci.senih.gov. For instance, a 1:1 mixture of dodecyl-substituted adenine (B156593) and thymine (B56734) derivatives demonstrates supercooling and cold crystallization phenomena, highlighting their potential in thermal energy storage applications fishersci.senih.govfishersci.ca. The molecular assembly in these liquid crystal states involves the formation of hydrogen-bonded networks, including reverse Hoogsteen-type complementary hydrogen bonds between the nucleobase pairs fishersci.ca.

Soft matter systems, encompassing liquids, colloids, polymers, foams, and gels, are characterized by their ability to self-organize into mesoscopic physical structures, which are larger than individual molecules but smaller than the bulk material ereztech.com. The self-assembly of small molecules through noncovalent interactions is a key mechanism for forming supramolecular hydrogels, which are networks capable of encapsulating large amounts of water nih.gov. While this compound itself may not be a primary hydrogelator, its nucleobase functionality allows it to form supramolecular assemblies when integrated into polymeric systems, contributing to the design of advanced soft materials fishersci.fibmrb.io.

The inherent molecular recognition capabilities of nucleobases, including adenine, are extensively explored for the design and fabrication of diverse nanostructures through molecular-recognition-directed assembly and programmable base-pairing interactions fishersci.fi. For example, copolymers synthesized from dodecyl methacrylate (B99206) (DMA) and vinylbenzyl derivatives of adenine (VBA) can undergo self-assembly in dilute solutions, driven by base recognition fishersci.fi. This self-assembly process can lead to the formation of specific nanostructures.

Furthermore, adenine-modified polymers, such as poly(ε-caprolactone) (PCL) derivatives, can form nanoparticles through complementary base pairing with other nucleobase-modified polymers, like thymine-modified poly(ethylene glycol) (PEG). This approach results in micelles with a narrow size distribution, offering precise control over nanomaterial characteristics fishersci.fi. Nucleobase-functionalized block copolymers can self-assemble into various nanostructures, including spherical, spindle-like, or rod-like morphologies, depending on the specific base pair (adenine:thymine or guanine:cytosine) and the rigidity of the polymer backbone fishersci.fi.

Beyond polymeric systems, functionalized DNA bases, including adenine, can be utilized to modify the surface of inorganic nanoparticles, enabling their layer-by-layer growth at interfaces and creating mechanically robust nanoparticle films mpg.de. The general principle of self-assembly of small molecular units is a powerful strategy for creating structure-controlled materials, such as nanotubes and other complex nanostructures nih.govnih.gov.

This compound contributes to the development of self-organizing systems for controlled molecular architectures by leveraging the highly specific and directional nature of nucleobase interactions. These interactions, fundamental to biological processes like DNA base pairing, are being mimicked to create synthetic self-assembled systems with enhanced structural and functional complexity fishersci.fi.

Studies on the self-organization of adenine and thymine derivatives, particularly those incorporating dodecyl groups, in thermotropic liquid crystals have revealed the formation of specific hydrogen-bonded assemblies and base pairs nih.gov. This controlled molecular recognition allows for the programmed assembly of bioinspired molecular building blocks into highly organized biomimetic materials fishersci.fi.

Moreover, alkoxysilane nucleobase precursors, including adenine and uracil (B121893) derivatives, can form intricate libraries of hydrogen-bonded aggregates in solution. These aggregates can then be transcribed into the solid state as discrete higher oligomers, resulting in self-organized hybrid supramolecular materials bmrb.io. This methodology provides a rational approach for constructing molecular channels within hybrid organic-inorganic materials, effectively "freezing" dynamic self-assembled superstructures into a polymeric matrix via sol-gel processes bmrb.io. The underlying principle of self-organization, driven by non-covalent interactions, is a prerequisite for developing novel functional materials with increased functionality nih.govnih.govnih.gov.

Biomimetic Systems and Chemical Biology

The unique molecular recognition properties of this compound make it a valuable compound for constructing biomimetic systems and advancing chemical biology research.

This compound, as an adenine derivative, is instrumental in mimicking biological recognition processes. Adenine analogues are investigated for their ability to probe the structure of nucleic acids and their interactions with various biological molecules wikipedia.org. The fidelity, molecular recognition ability, sequence specificity, and directionality of nucleobase interactions, such as those between adenine and thymine in DNA, serve as a blueprint for designing synthetic systems that can replicate these complex biological recognition events fishersci.fi.

The participation of this compound in complementary hydrogen bonding is a fundamental aspect of its utility in biomimicry nih.govfishersci.cafishersci.fi. Fluorescent adenine analogues, for instance, have been developed to monitor changes within the microenvironment of DNA, demonstrating favorable base-pairing properties with thymine and even with normal adenine, thereby providing tools to study and mimic nucleic acid interactions fishersci.ca.

This compound and similar amphiphilic nucleobase derivatives contribute to the construction of artificial cell mimics and compartments, which are synthetic systems designed to replicate specific functions or structures of living cells researchgate.net. Vesicular structures and coacervates are recognized as key models for protocells, offering environments capable of sequestering chemical and biological components atamanchemicals.com.

While specific examples of this compound directly forming cell mimics are less detailed in the provided search results, the broader category of nucleobase-functionalized polymers has been shown to form recognition-induced polymersomes (RIPs), illustrating the general principle of using molecular recognition to create vesicular structures fishersci.fi. The ability of dodecyl-containing surfactants, such as N-dodecyl-N-methylephedrinium bromide, to spontaneously form vesicles and undergo reversible transformations between coacervates and vesicles underscores the relevance of the dodecyl chain in creating protocell models capable of encapsulating solutes and biomacromolecules atamanchemicals.com.

The field of DNA nanotechnology further utilizes DNA-based nanostructures to achieve morphological and functional mimicry of membrane proteins and to build signaling networks within artificial cells fishersci.ch. These artificial cells can even be self-powered and capable of reversible deformation, with encapsulated biological machinery like mitochondria producing ATP to trigger processes such as actin polymerization, thereby mimicking muscle behavior. This highlights the potential for this compound, through its adenine moiety, to contribute to the informational and recognition aspects within such complex artificial cellular systems.

Exploration of Prebiotic Chemistry Models and Nucleobase Evolution

The origins of life on Earth are hypothesized to involve the spontaneous formation and self-organization of complex molecules from simpler precursors under prebiotic conditions. In this context, the amphiphilic character of molecules like this compound becomes highly relevant. Prebiotic chemistry models explore how nucleobases, the fundamental units of genetic information, could have emerged and evolved into informational polymers csic.esnih.gov.

Adenine, a core component of this compound, is known to be one of the nucleobases that can be formed under plausible prebiotic conditions, for instance, through reactions involving hydrogen cyanide and ammonia (B1221849) nih.gov. The subsequent step in the emergence of early life involves the assembly of these nucleobases into more complex structures, such as primitive nucleic acids or compartmentalized systems biorxiv.orgucl.ac.uk.

This compound, with its long hydrophobic dodecyl chain and hydrophilic adenine head, possesses the inherent ability to self-assemble in aqueous environments. This amphiphilicity could drive the formation of supramolecular structures, such as micelles or vesicles, in a manner similar to how other amphiphilic molecules are thought to have formed compartments in the early Earth's "primordial broth" lmu.de. Such self-assembled compartments could have provided localized environments for concentrating reactants, protecting nascent informational polymers, and facilitating chemical reactions, thereby playing a crucial role in the molecular evolution of nucleobases and early life forms. The ability of nucleobase-functionalized compounds to self-assemble and resist hydrolysis in their assembled state is a significant aspect of proposed prebiotic polymerization mechanisms biorxiv.org.

Gene and Nucleic Acid Delivery Research (Physicochemical Aspects)

The delivery of genetic material, such as DNA and RNA, into cells is a cornerstone of gene therapy and molecular biology research. However, nucleic acids are large, negatively charged, and susceptible to degradation, making their direct diffusion across cell membranes inefficient nih.govmdpi.comthno.org. Non-viral vectors, which include cationic lipids, polymers, and peptides, have emerged as promising alternatives to viral vectors due to their lower immunogenicity and ease of modification mdpi.comthno.orgresearchgate.net. This compound, particularly its derivatives, represents a class of compounds with significant potential in this field, primarily owing to its unique physicochemical properties that facilitate nucleic acid condensation and vector self-assembly.

Physicochemical Principles of Non-Viral Nucleic Acid Condensation using this compound Derivatives

The condensation of negatively charged nucleic acids by this compound derivatives is driven by a combination of physicochemical interactions. The primary mechanisms involve electrostatic interactions, hydrophobic forces, and hydrogen bonding.

Electrostatic Interactions: While this compound itself is not strongly cationic at physiological pH, its derivatives are often designed to incorporate cationic moieties. These positively charged groups, typically amines, interact electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids (DNA or RNA), leading to charge neutralization and compaction of the genetic material mdpi.comthno.orgresearchgate.netsemanticscholar.orgnih.gov. This interaction is fundamental for forming stable complexes, known as polyplexes or lipoplexes, which can overcome the electrostatic repulsion of the cell membrane mdpi.comthno.org.

Hydrophobic Interactions: The long dodecyl chain (C12H25) of this compound provides a significant hydrophobic component. In aqueous environments, these hydrophobic chains tend to aggregate to minimize contact with water, driving the self-assembly of the molecules. This hydrophobic effect plays a crucial role in the condensation of nucleic acids by forming a compact, hydrophobic core around the genetic material, enhancing the stability of the resulting complexes researchgate.netnih.gov. The length of the alkyl side chain in cationic lipids or polymers, such as the dodecyl chain, is known to influence the strength of binding to DNA, with longer chains contributing to stronger hydrophobic contacts researchgate.netnih.gov.

Hydrogen Bonding: The adenine moiety of this compound is a nucleobase capable of forming specific hydrogen bonds. These interactions can occur between the adenine base of the carrier molecule and the bases of the nucleic acid cargo, further contributing to the binding affinity and stability of the condensed complex sci-hub.se. For instance, studies have indicated hydrogen bonding interactions between DNA adenine and dodecyl-functionalized compounds sci-hub.se.

The interplay of these forces leads to the efficient condensation of nucleic acids into nano-sized particles, which is a prerequisite for their cellular uptake nih.gov. The physicochemical properties of these complexes, such as their size, surface charge, and stability, are critical determinants of their transfection efficiency and biological performance nih.govnih.gov.

Novel Vector Design Based on this compound Self-Assembly

The amphiphilic nature of this compound makes it an excellent building block for the design of novel self-assembling gene delivery vectors. These vectors typically form supramolecular structures in aqueous solutions, encapsulating nucleic acids within their core or corona.

Micelleplexes and Lipoplexes: this compound, or its derivatives, can self-assemble into micellar structures, where the hydrophobic dodecyl chains form the core and the adenine heads (or other hydrophilic/cationic heads in derivatives) face the aqueous exterior. When mixed with nucleic acids, these micelles can bind and condense the genetic material, forming "micelleplexes" researchgate.net. Similarly, if engineered into lipid-like structures, they can form liposomes, which then complex with nucleic acids to create "lipoplexes" researchgate.net. Research has shown that micelleplexes can exhibit superior delivery efficiency compared to simple polyplexes, partly due to optimal DNA packaging researchgate.net.

Block Copolymer Architectures: this compound can be incorporated into block copolymers, where the dodecyl-adenine segment provides the amphiphilic and nucleic-acid interacting properties, while other blocks (e.g., polyethylene (B3416737) glycol (PEG)) can provide stealth properties, reducing non-specific interactions and improving circulation time in biological systems researchgate.netnih.gov. The architecture of such copolymers significantly impacts their self-assembly behavior and gene delivery efficacy researchgate.net.

Tunable Properties: The modular nature of this compound derivatives allows for the rational design of vectors with tunable physicochemical properties. By modifying the adenine moiety (e.g., adding cationic groups) or the length and branching of the hydrophobic chain, researchers can optimize parameters such as particle size, surface charge density, stability, and nucleic acid binding affinity, all of which are crucial for effective gene delivery researchgate.netresearchgate.net.

Mechanisms of Nucleic Acid Packaging and Stability in Polyplexes

The packaging of nucleic acids within polyplexes formed by this compound derivatives is a critical determinant of their biological activity and stability. The mechanisms involve the intricate interplay of molecular forces that dictate the compaction and protection of the genetic cargo.

Compaction and Protection: The strong electrostatic interactions between the cationic components of the this compound derivatives and the anionic phosphate backbone of nucleic acids lead to a significant reduction in the nucleic acid's hydrodynamic volume, resulting in compact nanoparticles mdpi.com. This compaction is essential for protecting the nucleic acids from enzymatic degradation by nucleases in biological fluids mdpi.comnih.gov.

Influence of N/P Ratio: The nitrogen-to-phosphate (N/P) ratio, which represents the molar ratio of cationic amine groups in the carrier to phosphate groups in the nucleic acid, is a crucial parameter influencing polyplex formation, stability, and transfection efficiency nih.govresearchgate.net. An optimal N/P ratio ensures sufficient charge neutralization for tight packaging while maintaining a slight positive surface charge, which is often beneficial for cellular uptake.

Preservation of Nucleic Acid Structure: The manner of nucleic acid packaging can influence its secondary structure. For instance, in micelleplexes, the winding of plasmid DNA around the cationic corona can preserve its native B-form secondary structure, which is vital for its accessibility for protein expression researchgate.net. In contrast, tightly condensed polyplexes might significantly distort DNA helicity researchgate.net.

Stability in Biological Environments: The stability of polyplexes in biological fluids is influenced by factors such as ionic strength, serum proteins, and enzymatic activity. The strong binding facilitated by a combination of electrostatic and hydrophobic interactions, along with hydrogen bonding, helps maintain the integrity of the polyplexes, preventing premature dissociation and degradation of the nucleic acid cargo mdpi.comnih.gov. The inclusion of hydrophilic polymer coronas, as seen in some self-assembling vectors, can further enhance aqueous solubility and reduce aggregation, contributing to improved stability and reduced cytotoxicity nih.gov.

Q & A

Q. How can researchers ensure ethical compliance when testing this compound in animal models?

  • Methodological Answer :
  • Ethical Step 1 : Adhere to NIH/ARRIVE guidelines for experimental design, including randomization and blinding.
  • Ethical Step 2 : Justify sample sizes using power analysis to minimize animal use.
  • Ethical Step 3 : Submit protocols to institutional animal care committees (IACUC) for pre-approval and publish welfare data .

Tables of Key Parameters

Parameter Recommended Method Validation Criteria Reference
Purity AssessmentHPLC with UV detection≥95% peak area, no co-eluting impurities
Stability TestingAccelerated degradation studies<5% degradation over 30 days at 25°C
Bioactivity ValidationSPR or fluorescence quenchingKD ≤ 10 µM, R<sup>2</sup> ≥ 0.95
Toxicity ScreeningMTT assay on HEK293 cellsIC50 > 100 µM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.